Cas no 148975-01-3 (2-Propanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone)

2-Propanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone structure
148975-01-3 structure
Product name:2-Propanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone
CAS No:148975-01-3
MF:C12H20N4
MW:220.314002037048
CID:170041
PubChem ID:192426

2-Propanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone
    • N-(propan-2-ylideneamino)-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine
    • 3-(N(1)-(Isopropylidene))hydrazinocycloheptyl(1,2-c)pyridazine
    • 3-[2-(propan-2-ylidene)hydrazinyl]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine
    • Iprhchp
    • DTXSID90933515
    • 148975-01-3
    • Inchi: InChI=1S/C12H20N4/c1-9(2)13-15-12-8-10-6-4-3-5-7-11(10)14-16-12/h8,12,15-16H,3-7H2,1-2H3
    • InChI Key: KDSJEVXYZLULCD-UHFFFAOYSA-N
    • SMILES: C/C(=N/NC1NN=C2CCCCCC2=C1)/C

Computed Properties

  • Exact Mass: 220.169
  • Monoisotopic Mass: 220.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 48.8Ų

Experimental Properties

  • Density: 1.18
  • Boiling Point: 367.7°Cat760mmHg
  • Flash Point: 176.2°C
  • Refractive Index: 1.611

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